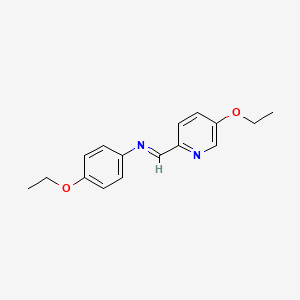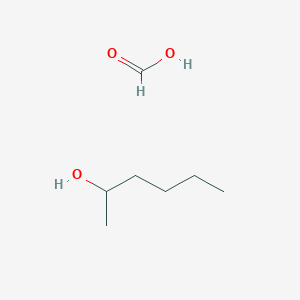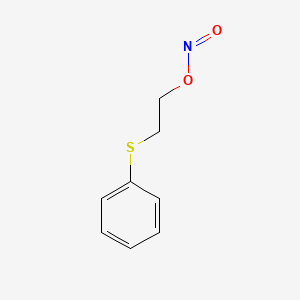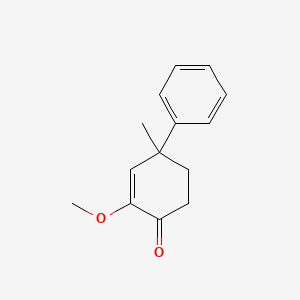
1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene is a highly fluorinated aromatic compound. Its structure consists of a benzene ring substituted with multiple fluorine atoms and fluorinated alkyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene typically involves the fluorination of a suitable aromatic precursor. One common method is the direct fluorination of a benzene derivative using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction conditions often require controlled temperatures and pressures to ensure selective fluorination and to avoid over-fluorination or decomposition of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate fluorinated compounds. These intermediates are then subjected to further fluorination and functionalization steps to achieve the desired product. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace fluorine atoms with other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.
Applications De Recherche Scientifique
1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which 1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrafluoro-5-(trifluoromethyl)benzene: This compound is similar in structure but lacks the pentafluoroethyl group.
1,2,3,4-Tetrafluoro-5-(2,3,4,5-tetrafluorophenyl)benzene: Another fluorinated aromatic compound with different substituents on the benzene ring.
1,2,3,4-Tetrafluoro-5-[(4-isopropylphenyl)ethynyl]benzene: A compound with an ethynyl group and additional fluorine atoms.
Uniqueness
1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
111864-94-9 |
|---|---|
Formule moléculaire |
C9F12 |
Poids moléculaire |
336.08 g/mol |
Nom IUPAC |
1,2,3,4-tetrafluoro-5-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9F12/c10-3-1(7(14,15)9(19,20)21)2(8(16,17)18)4(11)6(13)5(3)12 |
Clé InChI |
JNIGXHWIWDQABQ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)



![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)

![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)


![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)


